molecular formula C25H22N2O2 B556040 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid CAS No. 160446-35-5

3-(1-Trityl-1H-imidazol-4-yl)propanoic acid

Cat. No. B556040
M. Wt: 382,46 g/mole
InChI Key: WPUNOGRJNPUUQT-UHFFFAOYSA-N
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Description

3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, also known as TIPA, is a naturally occurring organic compound that is found in many plants, fungi, and bacteria. TIPA is a derivative of the amino acid tryptophan and is a key component of several important biochemical reactions. TIPA has been studied extensively in recent years due to its potential therapeutic applications.

Scientific Research Applications

  • Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including derivatives similar to "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid", have been synthesized for mild steel protection. These inhibitors demonstrated high efficiency in corrosion protection through electrochemical methods (Srivastava et al., 2017).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel derivatives involving structures related to "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid" for potential applications in medicinal chemistry (Jadhav et al., 2008).

  • Inhibitors in Medicinal Chemistry : Compounds structurally similar have been studied for their inhibitory activity in medical applications, such as in the inhibition of retinoic acid 4-hydroxylase (Gomaa et al., 2011).

  • Anti-Cancer Activity : Derivatives of "3-(1-Trityl-1H-imidazol-4-yl)propanoic acid" have been designed and synthesized as Pin1 inhibitors, demonstrating anti-proliferative effects against prostate cancer cells (Li et al., 2017).

  • Metabolism and Urinary Excretion Studies : This compound and its derivatives have been isolated from human urine, suggesting a role in human metabolism and excretion processes (Kinuta et al., 1992).

  • Structural Studies in Crystallography : Studies have been conducted to understand the crystal structure and bonding nature of similar compounds, which aids in the design of materials and drugs (Okabe & Adachi, 1999).

  • Synthesis of Prodrugs : The compound has been used in the synthesis of prodrugs targeting mitochondria, indicating its utility in drug development (Hattan et al., 2013).

  • Radiopharmaceutical Applications : Derivatives of this compound have been used in synthesizing radiopharmaceuticals for imaging and diagnostic purposes (Makris et al., 2012).

  • Thromboxane Synthetase Inhibition : It has been studied for its potential therapeutic effects in myocardial ischemia through thromboxane synthetase inhibition (Korb et al., 1986).

  • Synthesis of GABA Uptake Inhibitors : The compound has been investigated for synthesizing N-alkylated imidazole alkanoic acids as selective GABA uptake inhibitors, with implications in neurological disorders (Kerscher-Hack et al., 2016).

  • Enzymatic Degradation Studies : Research on its degradation and its role in enzymatic pathways highlights its significance in biological processes (Kinuta et al., 1993).

properties

IUPAC Name

3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUNOGRJNPUUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428612
Record name 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Trityl-1H-imidazol-4-yl)propanoic acid

CAS RN

160446-35-5
Record name 1-(Triphenylmethyl)-1H-imidazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160446-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Imidazolyl)propionic acid (1.0 g, 7.1 mmol) was suspended in a mixture of dichloromethane (5 ml) and acetonitrile (25 ml). Trimethylsilyl chloride (781 mg, 7.2 nmmol) was added and the mixture refluxed for 4 hours. Triethylamine (1 ml) was added, and refluxing continued for 15 minutes. Cooled, triethylamine (1 ml) added followed by chlorotriphenylmethane (1.99 g, 7.1 mmol) in dichloromethane (10 ml), and the mixture stirred at ambient temperature for 2 hours. MeOH (20 ml) was added, the mixture stirred for 30 minutes, then evaporated to dryness. Water (50 ml) was added to the residue, and the pH adjusted to 8-8.5 with triethylamine. The precipitate was filtered off, washed with diethyl ether, and dried to give the desired product (2.25 g). MS (ESP): 383 (MH+) for C25H22N2O2;
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
781 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
1.99 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Makris, ED Tseligka, I Pirmettis… - Molecular …, 2016 - ACS Publications
A novel bisphosphonate, 1-(3-aminopropylamino)ethane-1,1-diyldiphosphonic acid (3), was coupled to the tridentate chelators di-2-picolylamine, 2-picolylamine-N-acetic acid, …
Number of citations: 14 pubs.acs.org
G Makris, L Radford, F Gallazzi, S Jurisson… - Journal of …, 2016 - Elsevier
In this work, the synthesis of new fac-[ 99m Tc/Re(CO) 3 (N,S,N)] + complexes is presented with a novel tridentate bifunctional chelator, 3-(2-aminoethylthio)-3-(1H-imidazol-4-yl)…
Number of citations: 16 www.sciencedirect.com
P Ghorai, A Kraus, M Keller, C Götte… - Journal of medicinal …, 2008 - ACS Publications
N 1 -Aryl(heteroaryl)alkyl-N 2 -[3-(1H-imidazol-4-yl)propyl]guanidines are potent histamine H 2 -receptor (H 2 R) agonists, but their applicability is compromised by the lack of oral …
Number of citations: 83 pubs.acs.org
B Dolensky, KL Kirk - The Journal of Organic Chemistry, 2002 - ACS Publications
Replacement of vinyl hydrogen with fluorine is based on addition of an FBr equivalent to a double bond followed by HBr elimination. This sequence has been adapted to prepare 3-…
Number of citations: 24 pubs.acs.org
T Yang - 2019 - search.proquest.com
Serotonin GPCR subtype 2C (5-HT2CR) plays an important role in reducing the rate of relapse in drug addiction by regulating neuronal firing in dopaminergic reward pathway. When …
Number of citations: 2 search.proquest.com
G Makris, L Radford, F Gallazzi, S Jurisson…
Number of citations: 0

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